3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide
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Description
3-((4-methoxyphenyl)sulfonyl)-N-(thiophen-2-yl)azetidine-1-carboxamide is a chemical compound with the molecular formula C17H17NO4S2. It is commonly referred to as MTAS and is a potent and selective inhibitor of the protein tyrosine phosphatase 1B (PTP1B). PTP1B is an enzyme that regulates insulin signaling and glucose metabolism, and its inhibition has been identified as a potential therapeutic target for the treatment of type 2 diabetes and obesity.
Scientific Research Applications
Organophosphates Pretreatment
Reversible acetylcholinesterase inhibitors offer significant therapeutic advantages when administered prior to exposure to organophosphorus compounds (OPCs), which are used as pesticides and pose serious health hazards. The study by Lorke & Petroianu (2018) reviews the efficacy of known acetylcholinesterase inhibitors, including compounds developed for potential therapeutic use in the future, highlighting their role in mitigating the effects of chemically diverse OPCs. The research underscores the potential of certain compounds as broad-spectrum prophylactic agents against OPC exposure, emphasizing their importance in scientific research and potential therapeutic applications (Lorke & Petroianu, 2018).
Sulfonamide Inhibitors and Anticancer Agents
Sulfonamide compounds play a critical role in the therapy of bacterial infections and diseases caused by microorganisms, as explored by Gulcin & Taslimi (2018). Their review covers the scientific and patent literature on sulfonamide inhibitors, including their use as antiviral HIV protease inhibitors, anticancer agents, and in Alzheimer’s disease drugs, demonstrating their significance across various medical fields. The comprehensive analysis of sulfonamide inhibitors' applications in treating cancer, glaucoma, inflammation, and more, highlights their continued importance in medicinal chemistry and scientific research (Gulcin & Taslimi, 2018).
Anticancer Applications and Preclinical Investigations
Mafosfamide, a cyclophosphamide analog, has shown positive results in preclinical investigations and clinical trials as an anticancer agent. Mazur et al. (2012) discuss its effects on various cancer cells and its tolerability and efficacy in patients with neoplastic meningitis. The research outlines the potential of Mafosfamide in regional cancer therapy, emphasizing its role in the development of new therapeutic strategies for cancer treatment (Mazur et al., 2012).
Environmental Impact of Sulfonamides
The presence of sulfonamides in the environment, derived mainly from agricultural activities, has implications for human health, as highlighted by Baran et al. (2011). Their review discusses the impact of sulfonamides on microbial populations and the potential global health hazards associated with their environmental presence. The findings call attention to the need for effective risk reduction strategies to mitigate the impact of these compounds on human health and the biosphere (Baran et al., 2011).
properties
IUPAC Name |
3-(4-methoxyphenyl)sulfonyl-N-thiophen-2-ylazetidine-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H16N2O4S2/c1-21-11-4-6-12(7-5-11)23(19,20)13-9-17(10-13)15(18)16-14-3-2-8-22-14/h2-8,13H,9-10H2,1H3,(H,16,18) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MFRIZGWXHDMFBL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)C2CN(C2)C(=O)NC3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H16N2O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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